molecular formula C9H8ClN3 B1302024 3-(4-chlorophenyl)-1H-pyrazol-5-amine CAS No. 78583-81-0

3-(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1302024
CAS No.: 78583-81-0
M. Wt: 193.63 g/mol
InChI Key: XQPBZIITFQHIDI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • A study by Hafez et al. (2016) synthesized derivatives of 3-(4-chlorophenyl)-1H-pyrazol-5-amine, which exhibited significant antimicrobial and anticancer activities. These compounds were found to have higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, Al-Hussain, & El-Gazzar, 2016).

Inhibition of A549 Lung Cancer Cells

  • Zhang et al. (2008) reported that derivatives of this compound could inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner. One particular compound with a 4-chlorophenyl group at the pyrazole moiety showed significant inhibitory effects (Zhang et al., 2008).

Synthesis of Pyrazolo[1,5-a] Pyrimidine Derivatives

  • Xu Li-feng (2011) focused on synthesizing new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives. These compounds have shown a variety of biological activities in medicine (Xu Li-feng, 2011).

Crystallographic Analysis

  • Kumarasinghe et al. (2009) conducted a study on the crystal structure of certain derivatives, revealing the importance of X-ray analysis for unambiguous structure determination. This research provided insights into the conformational differences between the methoxybenzene and pyrazole rings (Kumarasinghe, Hruby, & Nichol, 2009).

Chemotherapy Drug Development

  • Singh et al. (2009) synthesized a densely functionalized derivative, focusing on optimizing inhibition of protein kinases. This study contributes to the development of potential chemotherapy drugs (Singh, Tomar, Das, & Singh, 2009).

Chemosensors for Metal Ions

  • Gao et al. (2018) synthesized a novel compound for fluorescence sensing of Al3+ and Zn2+ ions, indicating the potential for environmental monitoring and analysis (Gao, Zhang, Li, & Pu, 2018).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown to inhibit the synthesis and release of histamine in the brain, which plays a role in maintaining wakefulness .

Biochemical Pathways

For example, some indole derivatives have been associated with the modulation of oxidative stress and inflammation . They have been shown to lower reactive oxygen species (ROS) levels and boost the glutathione system .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and antioxidant activities . A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .

Action Environment

For instance, the widespread application and degradation properties of some compounds have led to the development of pest resistance and environmental toxicity .

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPBZIITFQHIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370670
Record name 3-(4-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-81-0
Record name 3-(4-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(4-chlorophenyl)pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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